molecular formula C12H7F3N4OS B12164354 C12H7F3N4OS

C12H7F3N4OS

Cat. No.: B12164354
M. Wt: 312.27 g/mol
InChI Key: KLTIHWGZNYHDFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

C12H7F3N4OS: is a chemical compound with the systematic name 6-([3-(trifluoromethyl)phenyl]sulfanyl)-1,2,4-triazolo[4,3-b]pyridazin-3(2H)-one . Let’s break down its structure:

This compound belongs to the class of heterocyclic compounds and contains a triazolopyridazine ring system. Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons.

Preparation Methods

Synthetic Routes:: The synthetic routes for C12H7F3N4OS are not widely documented. researchers have explored various methods to access this compound. Some potential synthetic routes include:

    Condensation Reactions: Formation of the triazolopyridazine ring through condensation reactions involving appropriate precursors.

    Sulfenylation: Introduction of the phenylsulfanyl group using suitable reagents.

Industrial Production:: As of now, there is no established industrial-scale production method for this compound. Research in this area is ongoing.

Chemical Reactions Analysis

Reactivity::

    Oxidation/Reduction: The compound may undergo oxidation or reduction reactions.

    Substitution: Substitution reactions at the phenyl or triazolopyridazine positions are possible.

Common Reagents::

    Phenylsulfenyl Chloride (PhSCl): Used for sulfenylation.

    Oxidizing/Reducing Agents: Depending on the desired reaction.

Major Products:: The major products formed during reactions with C12H7F3N4OS would depend on the specific conditions and reagents used.

Scientific Research Applications

Chemistry::

    Heterocyclic Synthesis: Researchers explore its utility as a building block for novel heterocyclic compounds.

    Bioconjugation: The phenylsulfanyl group can be functionalized for bioconjugation purposes.

Biology and Medicine::

    Drug Discovery: Investigating its potential as a drug scaffold.

    Biological Activity: Assessing its effects on biological targets.

Industry::

    Materials Science:

Mechanism of Action

The exact mechanism by which C12H7F3N4OS exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing cellular processes.

Comparison with Similar Compounds

While there are no direct analogs, we can compare it to related heterocyclic compounds. Further research is needed to highlight its uniqueness.

Properties

Molecular Formula

C12H7F3N4OS

Molecular Weight

312.27 g/mol

IUPAC Name

N-(1H-1,2,4-triazol-5-yl)-5-(trifluoromethyl)-1-benzothiophene-2-carboxamide

InChI

InChI=1S/C12H7F3N4OS/c13-12(14,15)7-1-2-8-6(3-7)4-9(21-8)10(20)18-11-16-5-17-19-11/h1-5H,(H2,16,17,18,19,20)

InChI Key

KLTIHWGZNYHDFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)C=C(S2)C(=O)NC3=NC=NN3

Origin of Product

United States

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